molecular formula C6H8F3NO B2655674 N-(But-3-enyl)-2,2,2-trifluoroacetamide CAS No. 166252-95-5

N-(But-3-enyl)-2,2,2-trifluoroacetamide

Cat. No.: B2655674
CAS No.: 166252-95-5
M. Wt: 167.131
InChI Key: QGYQNVPALLKQJI-UHFFFAOYSA-N
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Description

N-(But-3-enyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a but-3-enyl group attached to a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(But-3-enyl)-2,2,2-trifluoroacetamide typically involves the reaction of but-3-enylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

But-3-enylamine+Trifluoroacetic anhydrideThis compound\text{But-3-enylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} But-3-enylamine+Trifluoroacetic anhydride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(But-3-enyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The but-3-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoroacetamide moiety can be reduced to form amines.

    Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of but-3-enal or but-3-enoic acid.

    Reduction: Formation of N-(But-3-enyl)amine.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(But-3-enyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(But-3-enyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets through its functional groups. The trifluoroacetamide moiety can form hydrogen bonds and participate in dipole-dipole interactions, while the but-3-enyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

    N-(But-3-enyl)acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties.

    N-(But-3-enyl)-2,2,2-trifluoropropionamide: Similar structure with an additional carbon in the acyl chain, affecting its reactivity and applications.

Uniqueness: N-(But-3-enyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of fluorinated organic molecules and in the development of materials with specific properties .

Properties

IUPAC Name

N-but-3-enyl-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c1-2-3-4-10-5(11)6(7,8)9/h2H,1,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYQNVPALLKQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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